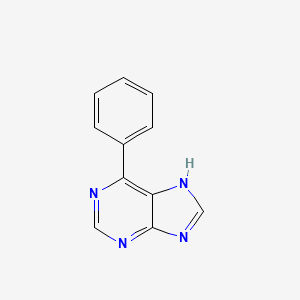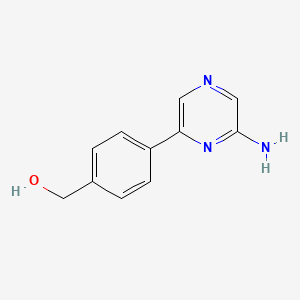
Furan, 2,3-dihydro-2-(1-naphthalenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(naphthalen-1-yl)-2,3-dihydrofuran is an organic compound that belongs to the class of naphthalene derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-2,3-dihydrofuran typically involves the cyclization of naphthalene derivatives with appropriate reagents. One common method involves the reaction of naphthalene with an epoxide under acidic conditions to form the dihydrofuran ring . Another method includes the use of palladium-catalyzed coupling reactions, where naphthalene derivatives are reacted with suitable partners to form the desired compound .
Industrial Production Methods
Industrial production of 2-(naphthalen-1-yl)-2,3-dihydrofuran may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-(naphthalen-1-yl)-2,3-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,2-dione derivatives.
Reduction: Reduction reactions can convert the dihydrofuran ring to a tetrahydrofuran ring.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using a mixture of nitric and sulfuric acids.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different chemical syntheses and applications.
Wissenschaftliche Forschungsanwendungen
2-(naphthalen-1-yl)-2,3-dihydrofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(naphthalen-1-yl)-2,3-dihydrofuran involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but studies suggest that it may affect oxidative stress pathways and cellular signaling mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene: A simpler compound with a similar aromatic structure.
2,3-dihydrofuran: Lacks the naphthalene ring but shares the dihydrofuran structure.
Naphthopyrans: Compounds with similar photochromic properties.
Uniqueness
2-(naphthalen-1-yl)-2,3-dihydrofuran is unique due to its combined naphthalene and dihydrofuran structures, which confer distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications, offering a balance of stability and reactivity that is not found in simpler analogs.
Eigenschaften
CAS-Nummer |
212315-07-6 |
|---|---|
Molekularformel |
C14H12O |
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
2-naphthalen-1-yl-2,3-dihydrofuran |
InChI |
InChI=1S/C14H12O/c1-2-7-12-11(5-1)6-3-8-13(12)14-9-4-10-15-14/h1-8,10,14H,9H2 |
InChI-Schlüssel |
JLUZTZZUAXMSIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=COC1C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






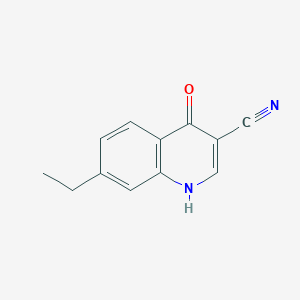
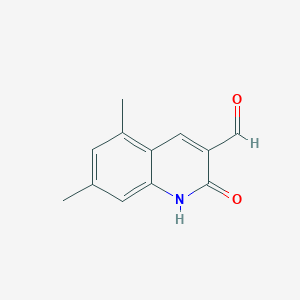

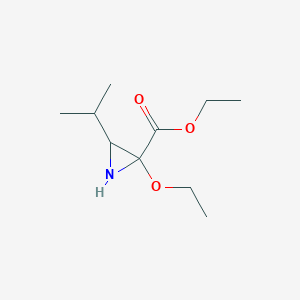

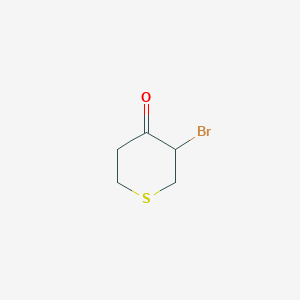
![2H-Naphtho[2,1-C][1,2]oxazin-2-one](/img/structure/B11901227.png)
